

# Excitation and emission spectra of Sulfo-Cy3.5 amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy3.5 amine

Cat. No.: B12363985

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An In-depth Technical Guide to the Excitation and Emission Spectra of **Sulfo-Cy3.5 Amine**

## Introduction

**Sulfo-Cy3.5 amine** is a water-soluble, orange-red fluorescent dye belonging to the cyanine dye family.<sup>[1]</sup> Its enhanced water solubility, a result of the presence of sulfonate groups, makes it particularly well-suited for biological applications in aqueous environments.<sup>[1][2]</sup> This fluorophore is characterized by its high quantum yield, exceptional photostability, and strong fluorescence, positioning it as a versatile tool for researchers in various fields.<sup>[1]</sup> **Sulfo-Cy3.5 amine** is frequently utilized in bioconjugation, where its primary amine group can be coupled with various electrophiles to label proteins, nucleic acids, and other biomolecules for use in applications such as fluorescence microscopy, flow cytometry, and other bioanalytical assays.<sup>[1]</sup>

## Spectral Properties

The spectral characteristics of Sulfo-Cy3.5 are intermediate between those of Cy3 and Cy5 dyes. Key quantitative spectral data for Sulfo-Cy3.5 are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the solvent environment.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~576 - 581 nm	
Emission Maximum ( $\lambda_{em}$ )	~596 - 603 nm	
Extinction Coefficient ( $\epsilon$ )	139,000 cm <sup>-1</sup> M <sup>-1</sup>	
Quantum Yield ( $\Phi$ )	0.11	
Stokes Shift	~15 - 27 nm	

## Experimental Protocols

### Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of **Sulfo-Cy3.5 amine**.

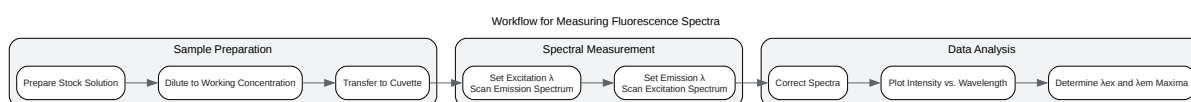
Materials:

- **Sulfo-Cy3.5 amine**
- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)
- Quartz cuvette
- Spectrofluorometer

Methodology:

- Sample Preparation:
  - Prepare a dilute stock solution of **Sulfo-Cy3.5 amine** in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).
  - Transfer the solution to a quartz cuvette.
- Emission Spectrum Measurement:

- Place the cuvette in the spectrofluorometer.
- Set the excitation wavelength to the known absorption maximum of Sulfo-Cy3.5 (e.g., 581 nm).
- Scan a range of emission wavelengths (e.g., from 590 nm to 750 nm).
- The wavelength at which the fluorescence intensity is highest is the emission maximum.
- Excitation Spectrum Measurement:
  - Set the emission wavelength to the determined emission maximum (e.g., 596 nm).
  - Scan a range of excitation wavelengths (e.g., from 500 nm to 590 nm).
  - The wavelength that produces the highest fluorescence intensity is the excitation maximum.
- Data Analysis:
  - Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response).
  - Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.



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Workflow for measuring fluorescence spectra.

# Protocol for Labeling Biomolecules with Sulfo-Cy3.5 Amine

This protocol describes a general method for conjugating **Sulfo-Cy3.5 amine** to a protein containing carboxylic acid groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

## Materials:

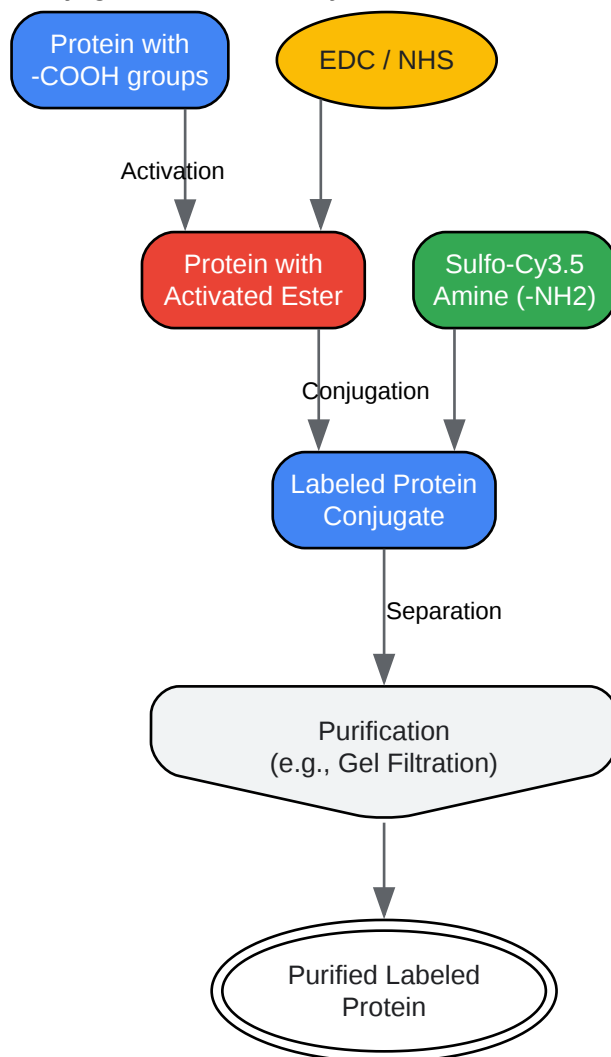
- **Sulfo-Cy3.5 amine**
- Protein to be labeled (in a buffer free of amines, e.g., MES buffer)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increasing efficiency)
- Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)
- Quenching buffer (e.g., Tris or glycine buffer)
- Purification column (e.g., gel filtration or dialysis)

## Methodology:

- Protein Preparation:
  - Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of Carboxylic Acids:
  - Add EDC and (optionally) NHS to the protein solution to activate the carboxyl groups. The molar ratio of EDC/NHS to protein will need to be optimized.
  - Incubate the reaction for a short period (e.g., 15-30 minutes) at room temperature.
- Conjugation Reaction:

- Dissolve **Sulfo-Cy3.5 amine** in the conjugation buffer.
- Add the **Sulfo-Cy3.5 amine** solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined experimentally.
- Incubate the reaction for a specific time (e.g., 2 hours to overnight) at room temperature or 4°C, protected from light.
- Quenching the Reaction:
  - Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any remaining activated carboxyl groups.
- Purification:
  - Remove the excess, unconjugated dye and reaction byproducts from the labeled protein using a suitable purification method like gel filtration chromatography or dialysis.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

## Bioconjugation of Sulfo-Cy3.5 Amine to a Protein

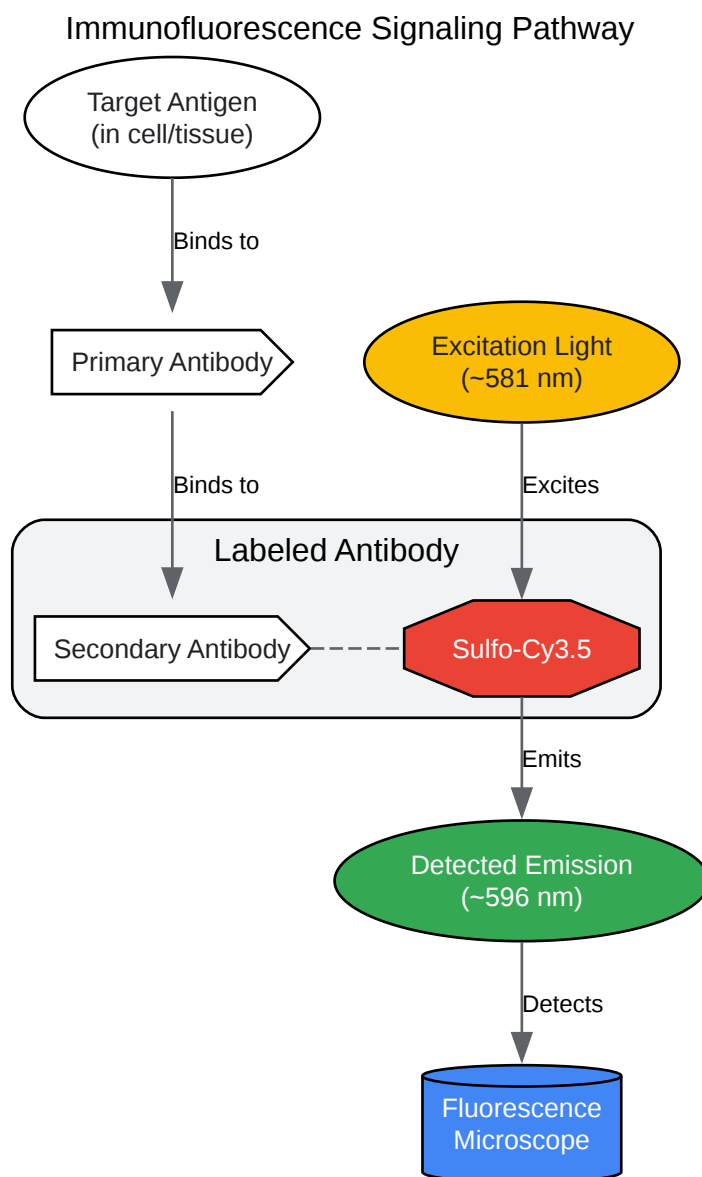


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Bioconjugation workflow for **Sulfo-Cy3.5 amine**.

## Application in Immunofluorescence

A primary application of labeled biomolecules is in immunofluorescence imaging. Here, an antibody labeled with Sulfo-Cy3.5 can be used to detect a specific antigen within a cell or tissue sample.



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Immunofluorescence using a Sulfo-Cy3.5 labeled antibody.

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## References

- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Excitation and emission spectra of Sulfo-Cy3.5 amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363985#excitation-and-emission-spectra-of-sulfo-cy3-5-amine]

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